molecular formula C17H24FN3O2 B2723367 4-((2-(4-fluorophenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034459-18-0

4-((2-(4-fluorophenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2723367
CAS No.: 2034459-18-0
M. Wt: 321.396
InChI Key: YBINJYUBNPSIDI-UHFFFAOYSA-N
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Description

4-((2-(4-fluorophenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a carboxamide group, a dimethylamino group, and a 4-fluorophenylacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(4-fluorophenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps. One common approach is to start with the piperidine ring and introduce the carboxamide group through an amide coupling reaction. The 4-fluorophenylacetamido group can be introduced via a nucleophilic substitution reaction, where a suitable fluorinated precursor reacts with an amine derivative. The dimethylamino group is often introduced through a reductive amination process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-((2-(4-fluorophenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-((2-(4-fluorophenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-((2-(4-fluorophenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-(4-chlorophenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
  • 4-((2-(4-bromophenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
  • 4-((2-(4-methylphenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Uniqueness

4-((2-(4-fluorophenyl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[[[2-(4-fluorophenyl)acetyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O2/c1-20(2)17(23)21-9-7-14(8-10-21)12-19-16(22)11-13-3-5-15(18)6-4-13/h3-6,14H,7-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBINJYUBNPSIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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